Propionyl chloride
Overview
Description
Propionyl chloride, also known as propanoyl chloride, is an organic compound with the chemical formula CH₃CH₂COCl. It is the acyl chloride derivative of propionic acid and is characterized by its colorless, corrosive, and volatile liquid form. This compound is widely used as a reagent in organic synthesis due to its reactivity and ability to introduce the propionyl group into various compounds .
Scientific Research Applications
Propionyl chloride has a wide range of applications in scientific research:
Organic Synthesis: Used as a propionylating reagent to introduce the propionyl group into various organic molecules.
Pharmaceutical Industry: Used in the synthesis of antiepileptic drugs, cholesterol-lowering agents, and anti-adrenergic drugs.
Pesticide Production: Used in the production of pesticides such as propanil.
Plant Growth Regulators: Intermediate for the synthesis of plant growth regulators like prohexadione.
Mechanism of Action
Target of Action
Propionyl chloride, also known as propanoyl chloride, is primarily used as a reagent in organic synthesis . It is an acyl chloride derivative of propionic acid and undergoes the characteristic reactions of acyl chlorides . The primary targets of this compound are the molecules it reacts with in these synthesis reactions, such as anisole and 2-methoxynaphthalene .
Mode of Action
This compound interacts with its targets through acylation, a process where an acyl group is transferred to a molecule . For instance, it can convert anisole to 4-methoxypropiophenone and 2-methoxynaphthalene to 1-propio-2-methoxynaphthalene . This interaction results in the formation of new compounds, which can be used in further reactions or as end products in various industries .
Biochemical Pathways
Propionyl-CoA can be produced from propiogenic nutrients, including odd-chain fatty acids, cholesterol, and the branched-chain amino acids valine and isoleucine . It can be catabolized via propionyl-CoA carboxylase to d- and then l-methylmalonyl-CoA, which contributes four carbons to the tricarboxylic acid (TCA) cycle as succinyl-CoA .
Pharmacokinetics
It’s worth noting that this compound is a colorless, corrosive, volatile liquid , suggesting that it could be rapidly distributed and eliminated if it were to enter the body.
Result of Action
The result of this compound’s action is the formation of new compounds through acylation reactions . For example, it can be used to synthesize fentanyl , a potent opioid used for pain management. In addition, this compound is an intermediate for the plant growth regulator prohexadione .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants . For instance, the reaction of propionic acid with phosphorus trichloride to produce this compound is performed at 50℃ . Moreover, the presence of specific catalysts, such as Indium (III) chloride impregnated mesoporous Si-MCM-41, can enhance the acylation reactions involving this compound .
Safety and Hazards
Future Directions
Propionyl chloride is used in the illicit manufacture of the controlled substance fentanyl, as well as fentanyl analogues, and fentanyl-related substances . The Drug Enforcement Administration is considering listing this compound as a list I chemical . They are soliciting information on the current uses of this compound (other than for the synthesis of fentanyl) in order to properly determine the effect such a proposed action would have on legitimate industry .
Biochemical Analysis
Biochemical Properties
Propionyl chloride undergoes the characteristic reactions of acyl chlorides .
Molecular Mechanism
This compound is industrially produced by the chlorination of propionic acid with phosgene . The molecular mechanism of its action largely depends on its role as an acylating agent in organic synthesis . It can participate in various reactions, leading to the formation of different compounds. The exact molecular mechanisms, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are subject to the specific context of the reaction and require further study.
Temporal Effects in Laboratory Settings
Due to its volatile nature, it is likely that this compound would evaporate over time if not properly stored
Dosage Effects in Animal Models
Currently, there is limited information available on the effects of this compound at different dosages in animal models. It is known to be highly toxic, with a median lethal dose (LD50) of 100 mg/kg in rats when administered orally
Metabolic Pathways
This compound is involved in the synthesis of various propionic acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: Propionyl chloride can be synthesized through several methods:
Reaction with Phosphorus Trichloride: Propionic acid reacts with phosphorus trichloride at 40-50°C for about 1 hour.
Reaction with Phosphorus Pentachloride: Propionic acid reacts with phosphorus pentachloride under controlled conditions to produce this compound.
Reaction with Sulfoxide Chloride or Phosgene: Propionic acid can also react with sulfoxide chloride or phosgene to yield this compound.
Industrial Production Methods: Industrially, this compound is produced by the chlorination of propionic acid with phosgene. The reaction is as follows: [ \text{CH}_3\text{CH}_2\text{CO}_2\text{H} + \text{COCl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{COCl} + \text{HCl} + \text{CO}_2 ]
Chemical Reactions Analysis
Types of Reactions: Propionyl chloride undergoes various types of reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively.
Acylation Reactions: It is used in Friedel-Crafts acylation reactions to introduce the propionyl group into aromatic compounds.
Common Reagents and Conditions:
Alcohols: React with this compound in the presence of a base to form esters.
Amines: React with this compound to form amides.
Water: Hydrolyzes this compound to form propionic acid.
Major Products:
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Carboxylic Acids: Formed from hydrolysis with water.
Comparison with Similar Compounds
- Acetyl Chloride (CH₃COCl)
- Butyryl Chloride (CH₃CH₂CH₂COCl)
- Valeryl Chloride (CH₃CH₂CH₂CH₂COCl)
Properties
IUPAC Name |
propanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c1-2-3(4)5/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWZRACFZGVKFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO | |
Record name | PROPIONYL CHLORIDE | |
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DSSTOX Substance ID |
DTXSID4058819 | |
Record name | Propanoyl chloride | |
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Molecular Weight |
92.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Propionyl chloride appears as a colorless liquid with a pungent odor. Corrosive and very irritating to skin and eyes. Used to make other chemicals., Liquid with a pungent odor; [Merck Index] Colorless liquid; [Alfa Aesar MSDS] | |
Record name | PROPIONYL CHLORIDE | |
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Record name | Propionyl chloride | |
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Boiling Point |
80 °C | |
Record name | Propionyl chloride | |
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Flash Point |
54 °F (NFPA, 2010), 54 °F (12 °C) | |
Record name | PROPIONYL CHLORIDE | |
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Record name | Propionyl chloride | |
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Solubility |
Soluble in ether | |
Record name | Propionyl chloride | |
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Density |
1.0646 g/cu cm at 20 °C | |
Record name | Propionyl chloride | |
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Vapor Density |
3.2 (Air = 1) | |
Record name | Propionyl chloride | |
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Color/Form |
Colorless liquid | |
CAS No. |
79-03-8 | |
Record name | PROPIONYL CHLORIDE | |
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Record name | Propionyl chloride | |
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Record name | Propanoyl chloride | |
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Record name | Propionyl chloride | |
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Record name | Propanoyl chloride | |
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Record name | Propanoyl chloride | |
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Record name | Propionyl chloride | |
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Record name | PROPANOYL CHLORIDE | |
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Record name | Propionyl chloride | |
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Melting Point |
-94 °C | |
Record name | Propionyl chloride | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data of propionyl chloride?
A1: this compound has the molecular formula C3H5ClO and a molecular weight of 92.52 g/mol. Spectroscopically, it can be characterized using techniques like Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy. Key spectral features include a strong carbonyl stretch in the IR spectrum around 1780 cm-1 and characteristic chemical shifts in the NMR spectrum corresponding to the methyl, methylene, and carbonyl groups. [, , , , , ]
Q2: How does the structure of this compound influence its reactivity?
A2: this compound, like other acyl chlorides, possesses a highly electrophilic carbonyl carbon due to the electron-withdrawing effect of the chlorine atom. This makes it susceptible to nucleophilic attack, leading to a wide range of reactions, including esterification, amidation, and Friedel-Crafts acylation. [, , , ]
Q3: How does perfluorination affect the properties of this compound?
A3: Perfluorothis compound, the perfluorinated analog, exhibits distinct differences compared to this compound. Studies using chirped pulse Fourier transform microwave spectroscopy revealed that perfluorination leads to a shorter C-C bond length and a longer C-Cl bond length in the molecule. This has been attributed to the strong electronegativity of fluorine atoms. Additionally, perfluorination impacts the electronic structure, resulting in a less polar C=O bond. These structural and electronic modifications influence its reactivity and interactions compared to this compound. [, ]
Q4: What is the role of this compound in Friedel-Crafts acylation reactions, and how does its reactivity compare to other acylating agents?
A4: this compound acts as an acylating agent in Friedel-Crafts acylation reactions, introducing an acyl group (CH3CH2CO-) onto an aromatic ring. Compared to acetic anhydride, another common acylating agent, this compound has been found to be more reactive in the acylation of 2-methylnaphthalene using aluminum trichloride as a catalyst. []
Q5: How does this compound react with cellulose, and what are the potential applications of the products?
A5: this compound reacts with cellulose fibers in the presence of a base like pyridine, leading to the substitution of hydroxyl groups in cellulose with propionyl groups. This process, known as esterification, modifies the properties of cellulose, potentially enhancing its solubility, flexibility, and other characteristics. This reaction has been investigated for various applications, including the development of cellulose-based materials with tailored properties. [, ]
Q6: What are the major products formed during the photodissociation of this compound?
A6: Photodissociation of this compound at 248 nm primarily leads to two major pathways: C-Cl bond fission and HCl elimination. C-Cl bond fission produces a propionyl radical, which further decomposes into CH3CH2 and CO. The HCl elimination channel, less prominent in the gas phase, results in the formation of CH3CHCO or CH2CH2CO, further dissociating into CO and CH2CH2. [, ]
Q7: Have there been any computational studies investigating the electronic structure and properties of this compound?
A7: Yes, computational chemistry methods, such as MNDO (Modified Neglect of Diatomic Overlap), have been employed to study the electronic structure of this compound and its derivatives. These calculations provide insights into molecular properties, reactivity, and reaction mechanisms. []
Q8: How does the stability of this compound vary under different conditions?
A8: this compound is sensitive to moisture and readily hydrolyzes in the presence of water, forming propionic acid and hydrochloric acid. It should be stored under anhydrous conditions to prevent degradation. []
Q9: What are the safety considerations associated with handling this compound?
A9: this compound is a reactive and corrosive chemical. It can cause severe skin burns and eye damage. It is also flammable and should be handled with extreme care in well-ventilated areas using appropriate personal protective equipment. []
Q10: What are some potential areas for further research and development related to this compound?
A10: Further research could explore the use of this compound in the development of novel polymers, materials, and pharmaceuticals. Additionally, investigations into its environmental fate, degradation pathways, and potential impact are crucial for ensuring its responsible use. [, ]
- Researchers have synthesized various derivatives of this compound, including those containing chiral centers, to study their applications in asymmetric synthesis and drug development. [, , ]
- The reactivity of this compound makes it a valuable building block for synthesizing more complex molecules, including heterocyclic compounds with potential pharmaceutical applications. []
- Studies have investigated the potential of this compound derivatives for use as plasticizers in PVC to improve its flexibility and processability. []
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